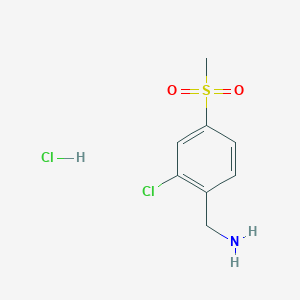
2-Chloro-4-methanesulfonyl-benzylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-chloro-4-(methylsulfonyl)benzyl]amine hydrochloride is an organic compound with the molecular formula C7H9Cl2NO2S It is a derivative of benzenamine, characterized by the presence of a chloro group and a methylsulfonyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-chloro-4-(methylsulfonyl)benzyl]amine hydrochloride typically involves the following steps:
Nitration: The starting material, 2-chloro-4-methylsulfonylbenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[2-chloro-4-(methylsulfonyl)benzyl]amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amine group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products depend on the nucleophile used, such as alkyl or aryl derivatives.
Oxidation: Sulfone derivatives are the major products.
Reduction: Corresponding amines are formed.
Aplicaciones Científicas De Investigación
[2-chloro-4-(methylsulfonyl)benzyl]amine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [2-chloro-4-(methylsulfonyl)benzyl]amine hydrochloride involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The amine group can form hydrogen bonds with biological molecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-4-(methylsulfonyl)aniline
- 4-amino-3-chlorophenyl methyl sulfone
- 2-chloro-4-mesylaniline
Uniqueness
[2-chloro-4-(methylsulfonyl)benzyl]amine hydrochloride is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of chloro, methylsulfonyl, and amine groups makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H11Cl2NO2S |
|---|---|
Peso molecular |
256.15 g/mol |
Nombre IUPAC |
(2-chloro-4-methylsulfonylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H10ClNO2S.ClH/c1-13(11,12)7-3-2-6(5-10)8(9)4-7;/h2-4H,5,10H2,1H3;1H |
Clave InChI |
HCVAUVSRKBYTED-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC(=C(C=C1)CN)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



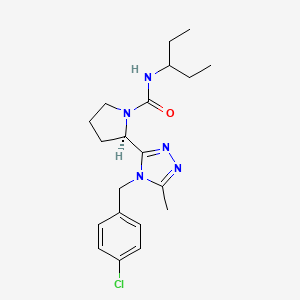


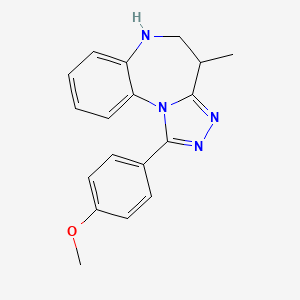

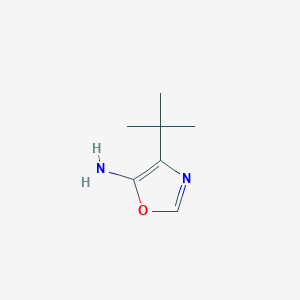

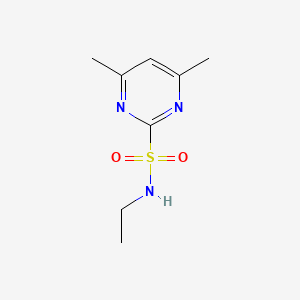

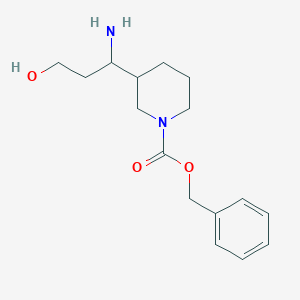
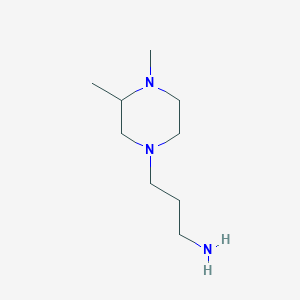
![2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947026.png)
![N-(4-Bromo-2-{[5-bromo-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide](/img/structure/B13947032.png)
